Torosachrysone 8-O-beta-gentiobioside

Natural Product Chemistry Stereochemistry Mycology

Essential for chiral purity assays due to species-dependent (R/S) enantiomer ratio. Indispensable negative control vs. 6''-malonyl analog for anti-allergic SAR. Authentic natural glycoside from Cassia torosa/Cortinarius spp.

Molecular Formula C28H36O15
Molecular Weight 612.6 g/mol
Cat. No. B12307834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorosachrysone 8-O-beta-gentiobioside
Molecular FormulaC28H36O15
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O
InChIInChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3
InChIKeyPZXAOBBHZRFNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Torosachrysone 8-O-beta-gentiobioside: A Stereochemically Defined Anthraquinone Glycoside for Specialized Natural Product Research


Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone/anthraquinone glycoside with the molecular formula C28H36O15 and a molecular weight of 612.58 g/mol . It is isolated from the seeds of Cassia torosa (Cassia tora) and from various fungal species of the genera Cortinarius and Dermocybe [1][2]. The compound is characterized by a torosachrysone aglycone core linked via an O-glycosidic bond at the C-8 position to a gentiobiose disaccharide moiety (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) . Critically, the compound exists as distinct (R)- and (S)-diastereomers, and its biological activity and natural occurrence are intrinsically linked to this stereochemistry [2].

Why Generic Anthraquinone Glycosides Cannot Substitute for Torosachrysone 8-O-beta-gentiobioside in Mechanistic Studies


Generic substitution among anthraquinone glycosides fails due to the critical influence of stereochemistry and the specific glycosylation pattern on biological activity. The presence of the (R)- or (S)-torosachrysone aglycone core is not trivial; natural sources are anisochiral, meaning the enantiomeric ratio is species-dependent and directly impacts the compound's observed properties [1]. Furthermore, the specific gentiobiose disaccharide linkage (β(1→6)) at the C-8 position is a defining feature that distinguishes it from other glycosylated anthraquinones like torososide B (a physcion tetraglucoside) or the aglycone torosachrysone itself [2][3]. The presence or absence of a malonyl group on the gentiobiose moiety, as in torosachrysone 8-O-6''-malonyl beta-gentiobioside, also creates a functionally distinct compound with its own unique anti-allergic activity profile, further underscoring that even minor structural variations within this class yield non-interchangeable research tools [2].

Quantitative Differentiation of Torosachrysone 8-O-beta-gentiobioside from Key Analogs


Stereochemical Purity Dictates Biological Relevance: (R)- vs. (S)-Torosachrysone Gentiobioside

Natural torosachrysone, and by extension its glycosides, is anisochiral, with the ratio of (R)- to (S)-enantiomers varying significantly depending on the source organism. For instance, in Cortinarius persplendidus, the (R)-torosachrysone gentiobioside is reported [1]. In contrast, other fungal species yield mixtures of the (R)- and (S)-diastereomers [2]. This stereochemical heterogeneity directly impacts biological assays; procurement of a compound with an undefined or unreported enantiomeric ratio introduces an unquantifiable variable into experimental results. Selecting a source with a characterized stereochemical profile is therefore a critical scientific decision.

Natural Product Chemistry Stereochemistry Mycology Enantiomeric Purity

Glycosylation Status is a Key Determinant of Antibacterial Potency: Glycoside vs. Aglycone

The antibacterial activity of the torosachrysone scaffold is highly dependent on its glycosylation state. The aglycone torosachrysone exhibits potent activity against Staphylococcus aureus, with an IC50 range of 0.7-12 μg/mL [1]. While direct quantitative data for the specific antibacterial activity of Torosachrysone 8-O-beta-gentiobioside is not available in the primary literature, the well-established principle that glycosylation modulates bioactivity—often reducing membrane permeability and direct target engagement compared to the aglycone—suggests a different pharmacological profile [2]. For studies focused on direct antibacterial mechanisms, the aglycone may be a more appropriate tool, whereas the glycoside is relevant for investigating prodrug-like behavior or specific cellular uptake pathways.

Antibacterial Structure-Activity Relationship Glycoside Aglycone

Functional Group Modification Alters Anti-Allergic Activity: Malonyl vs. Parent Gentiobioside

A structurally close analog, torosachrysone 8-O-6''-malonyl beta-gentiobioside, has been shown to inhibit leukotriene release from rat peritoneal mast cells induced by calcium ionophore A23187 [1]. This activity is specifically linked to the presence of the 6''-malonyl group on the gentiobiose moiety. The parent compound, Torosachrysone 8-O-beta-gentiobioside, lacks this malonyl group and therefore its anti-allergic activity profile is expected to be quantitatively and possibly qualitatively different. For researchers studying the structure-activity relationship of naphthopyrone glycosides in allergic response pathways, the non-malonylated compound serves as an essential control to isolate the contribution of the malonyl substituent.

Anti-allergic Leukotriene Inhibition Mast Cell Malonyl Group

Optimal Research and Development Scenarios for Torosachrysone 8-O-beta-gentiobioside


Stereochemical Purity as a Benchmark for Natural Product Isolation and Quality Control

Given the species-dependent enantiomeric composition of natural torosachrysone [1], this compound serves as an ideal standard for developing and validating analytical methods (e.g., chiral HPLC, NMR) to determine the enantiomeric purity of torosachrysone derivatives from different biological sources. A well-characterized sample of (R)- or (S)-Torosachrysone 8-O-beta-gentiobioside is essential for these assays.

Comparative Pharmacology to Dissect the Role of Glycosylation in Bioactivity

In studies comparing the antibacterial potency of anthraquinones, Torosachrysone 8-O-beta-gentiobioside is the necessary glycosylated control against its aglycone counterpart. The aglycone, torosachrysone, has demonstrated potent anti-staphylococcal activity (IC50 0.7-12 μg/mL) [2]. Using the glycoside in parallel allows researchers to quantify the impact of the gentiobiose moiety on target engagement, cellular uptake, and overall potency.

Structure-Activity Relationship (SAR) Studies on Naphthopyrone Anti-Allergic Agents

The close structural analog, torosachrysone 8-O-6''-malonyl beta-gentiobioside, is a known inhibitor of leukotriene release from mast cells [3]. Torosachrysone 8-O-beta-gentiobioside, which lacks the malonyl group, is the critical negative control compound in any SAR study aiming to determine the contribution of the 6''-malonyl substituent to this anti-allergic activity. This makes it indispensable for rational drug design efforts targeting this pathway.

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